

physical and chemical properties of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4,5-dichloro-2-nitrobenzene

Cat. No.: B1282394

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-4,5-dichloro-2-nitrobenzene**, a key intermediate in organic synthesis. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety information.

Core Properties and Identifiers

1-Bromo-4,5-dichloro-2-nitrobenzene is a halogenated nitroaromatic compound. Its structure, featuring a bromine atom, two chlorine atoms, and a nitro group on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.

Table 1: Physical and Chemical Properties of **1-Bromo-4,5-dichloro-2-nitrobenzene**

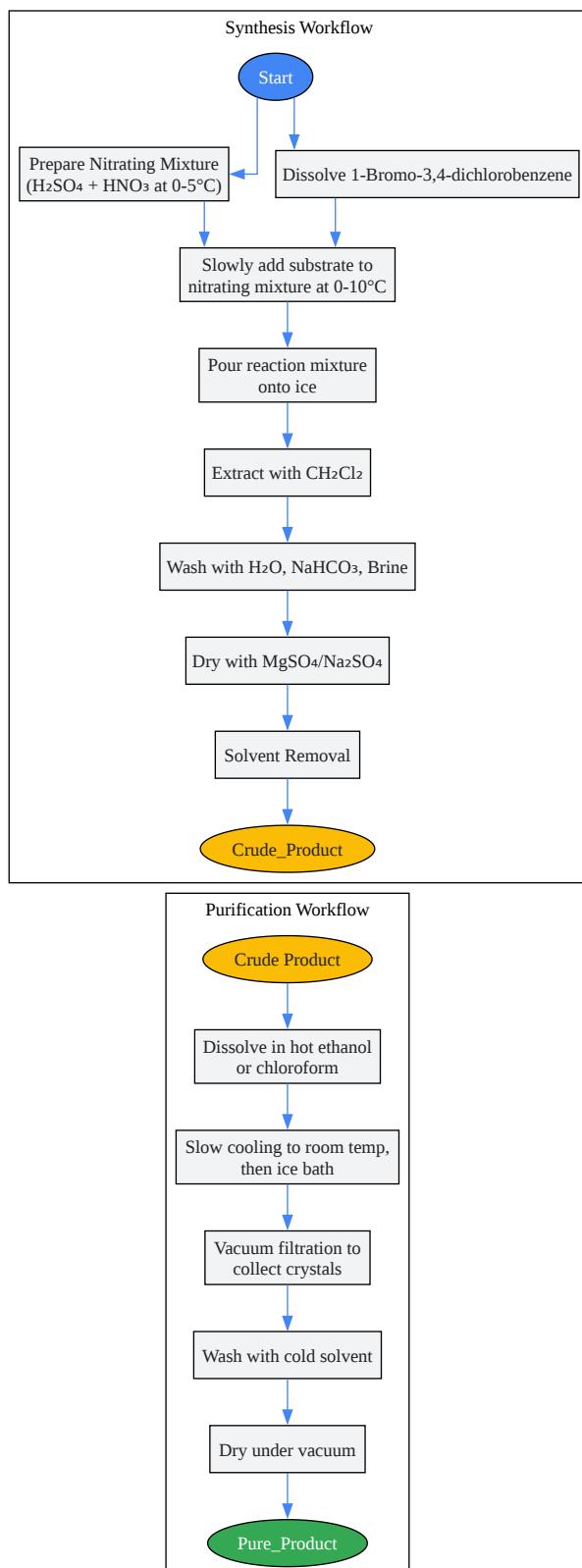
Property	Value	Source(s)
CAS Number	93361-94-5	[1] [2]
Molecular Formula	C ₆ H ₂ BrCl ₂ NO ₂	[1]
Molecular Weight	270.90 g/mol	[2]
Appearance	Faint yellow crystalline solid	[3]
Melting Point	58-62 °C	[1]
Boiling Point	274.2 ± 35.0 °C (Predicted)	[1]
Density	1.916 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in chloroform and ethanol. Sparingly soluble in water.	[1] [4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Synthesis: Electrophilic Nitration of 1-Bromo-3,4-dichlorobenzene

The synthesis of **1-Bromo-4,5-dichloro-2-nitrobenzene** can be achieved through the electrophilic nitration of 1-bromo-3,4-dichlorobenzene. The following is a representative protocol adapted from general procedures for the nitration of halogenated benzenes.


Materials:

- 1-Bromo-3,4-dichlorobenzene
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)

- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
- In a separate flask, dissolve 1-bromo-3,4-dichlorobenzene in a minimal amount of a suitable solvent like dichloromethane.
- Slowly add the solution of 1-bromo-3,4-dichlorobenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Extract the product with dichloromethane.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or chloroform.[\[1\]](#)

Procedure:

- Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or chloroform) in an Erlenmeyer flask.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). The spectrum is typically recorded on a 300 or 400 MHz spectrometer. The aromatic protons of **1-Bromo-4,5-dichloro-2-nitrobenzene** are expected to appear in the range of 7.0-8.5 ppm.
- ^{13}C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). The spectrum is typically recorded on a 75 or 100 MHz spectrometer. The aromatic carbons are expected to appear in the range of 120-150 ppm.

2.3.2. Infrared (IR) Spectroscopy

A solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. Characteristic peaks for the nitro group (NO_2) are expected around 1530 cm^{-1} (asymmetric stretching) and 1350 cm^{-1} (symmetric stretching). C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

2.3.3. Mass Spectrometry (MS)

A sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common ionization technique. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.

Chemical Reactivity and Applications

1-Bromo-4,5-dichloro-2-nitrobenzene is a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a range of chemical transformations:

- Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring, making the chloro and bromo substituents susceptible to displacement by nucleophiles.
- Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a route to substituted anilines, which are important precursors in drug discovery.
- Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Due to these reactive properties, **1-Bromo-4,5-dichloro-2-nitrobenzene** serves as a valuable starting material for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

GHS Classification:

- Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
- Acute toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

- Skin irritation (Category 2), H315: Causes skin irritation.[[1](#)]
- Eye irritation (Category 2A), H319: Causes serious eye irritation.[[1](#)]
- Acute toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[[1](#)]
- Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[[5](#)]

Precautionary Statements:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[[4](#)][[5](#)]
- Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[[4](#)][[5](#)]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[[4](#)]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[[4](#)]

Handling and Storage:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.
- Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[6\]](#)

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[\[6\]](#)
- Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NO_x), carbon oxides (CO, CO₂), and hydrogen halides.[\[6\]](#)
- Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4,5-dichloro-2-nitrobenzene | C₆H₂BrCl₂NO₂ | CID 13168001 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. 1-Bromo-4,5-dichloro-2-nitrobenzene manufacturers and suppliers in india
[chemicalbook.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. 1-Bromo-4-chloro-2-nitrobenzene 97 41513-04-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-4,5-dichloro-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282394#physical-and-chemical-properties-of-1-bromo-4-5-dichloro-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com